4-Iodo-1H-pyrrole-2-carboxamide
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Overview
Description
4-Iodo-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H5IN2O It is characterized by the presence of an iodine atom at the fourth position of the pyrrole ring and a carboxamide group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-pyrrole-2-carboxamide typically involves the iodination of 1H-pyrrole-2-carboxamide. One common method is the reaction of 1H-pyrrole-2-carboxamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-dione derivatives.
Reduction Reactions: The carboxamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include 4-azido-1H-pyrrole-2-carboxamide and 4-cyano-1H-pyrrole-2-carboxamide.
Oxidation Reactions: Products include pyrrole-2,3-dione derivatives.
Reduction Reactions: Products include 4-iodo-1H-pyrrole-2-amine.
Scientific Research Applications
4-Iodo-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4-Iodo-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carboxamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
4-Bromo-1H-pyrrole-2-carboxamide: Similar structure but with a bromine atom instead of iodine.
4-Chloro-1H-pyrrole-2-carboxamide: Similar structure but with a chlorine atom instead of iodine.
4-Fluoro-1H-pyrrole-2-carboxamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 4-Iodo-1H-pyrrole-2-carboxamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-iodo-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBRLZPUIMSQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1I)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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